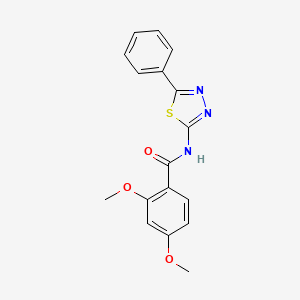

2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

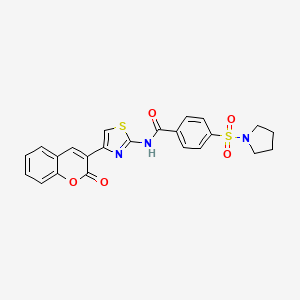

“2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H15N3O3S . It is a derivative of benzamide, which is a significant class of amide compounds .

Synthesis Analysis

The synthesis of similar compounds often involves starting from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . The synthetic strategy includes stepwise alkylation of the sulfur atom and acylation of the nitrogen atom .Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic methods, including IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 341.38 . Other properties such as melting point, boiling point, and density are not well-documented in the literature.Applications De Recherche Scientifique

Antioxidant Activity

Benzamide compounds, including 2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have been found to exhibit significant antioxidant activity . They have the ability to scavenge free radicals and chelate metals, which are key processes in antioxidant activity .

Antibacterial Activity

These compounds have also been found to have antibacterial properties . They have been tested for their in vitro growth inhibitory activity against different bacteria .

Anticancer Activity

1,3,4-Thiadiazole derivatives, which include 2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide, have shown potential as anticancer agents . These compounds have the ability to disrupt processes related to DNA replication, which allows them to inhibit the replication of cancer cells .

Antifungal Activity

Benzamide compounds have been found to have antifungal properties . This makes them potentially useful in the treatment of various fungal infections .

Antimycobacterial Activity

These compounds have also shown antimycobacterial activity . This suggests potential applications in the treatment of diseases caused by mycobacteria, such as tuberculosis .

Analgesic and Anti-inflammatory Activity

Benzamide compounds have been found to have analgesic and anti-inflammatory properties . This suggests potential applications in the treatment of pain and inflammation .

Industrial Applications

Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .

Synthesis of New Ligands

Benzamide compounds can act as bidentate ligands, coordinating through the nitrogen atom . This suggests potential applications in the synthesis of new ligands for various chemical reactions .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

It’s known that similar compounds can act as agonists or antagonists at their target sites, leading to changes in cellular function . More research is required to determine the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Result of Action

Similar compounds have been found to exhibit various biological activities

Propriétés

IUPAC Name |

2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-12-8-9-13(14(10-12)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGSJTIKXOTKNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxyspiro[3,4-dihydro-2H-1-benzothiepine-5,2'-oxirane]](/img/structure/B2605936.png)

![tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate](/img/structure/B2605937.png)

![N-[(1-Hydroxy-4,4-dimethylcycloheptyl)methyl]prop-2-enamide](/img/structure/B2605941.png)

![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B2605943.png)

![(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2605953.png)

![N-[(2-chlorophenyl)methyl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2605956.png)

![1-[2-(2-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2605958.png)